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Compound of Interest

Compound Name: 5-Bromoquinazoline-2,4-diamine

Cat. No.: B052211

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Bromogquinazoline-2,4-diamine, a heterocyclic compound of interest to researchers in
medicinal chemistry and drug development. Due to the limited availability of direct experimental
spectroscopic data in the public domain, this document presents a combination of predicted
spectroscopic data for 5-Bromoquinazoline-2,4-diamine and experimental data for a
structurally related analogue, 6-Bromoquinazoline-2,4(1H,3H)-dione. Detailed, generalized
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data are also provided to facilitate the characterization of this and similar
compounds.

Predicted Spectroscopic Data for 5-
Bromoquinazoline-2,4-diamine

In the absence of publicly available experimental spectra, computational predictions offer
valuable insights into the expected spectroscopic characteristics of 5-Bromoquinazoline-2,4-
diamine. The following tables summarize the predicted *H and 3C NMR chemical shifts.

Table 1: Predicted *H NMR Spectral Data for 5-Bromoquinazoline-2,4-diamine
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.8-8.2 d 1H H-6
~7.4-77 t 1H H-7
~7.1-74 d 1H H-8
~6.0 - 7.0 (broad) S 2H C2-NH:2
~5.0 - 6.0 (broad) s 2H C4-NH2

Note: Predicted chemical shifts are estimates and may vary from experimental values. The
broadness of the amine proton signals is expected due to quadrupole broadening and potential
hydrogen exchange.

Table 2: Predicted 3C NMR Spectral Data for 5-Bromoquinazoline-2,4-diamine

Chemical Shift (8) ppm Assignment
~160 - 165 C4

~155 - 160 Cc2

~150 - 155 C8a

~135 - 140 Cc7
~125-130 C5

~120 - 125 C6
~115-120 C8
~110-115 C4a

Note: These are predicted values and should be confirmed by experimental data.

Experimental Spectroscopic Data for a Structural
Analogue: 6-Bromoquinazoline-2,4(1H,3H)-dione
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To provide a contextual reference, the following tables present published experimental data for
6-Bromoquinazoline-2,4(1H,3H)-dione. It is crucial to note the structural differences: the
position of the bromine atom is at C6 instead of C5, and the functional groups at C2 and C4 are
carbonyls (dione) instead of amines (diamine).

Table 3: Experimental *H NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

11.43 brs - 1H N-H

11.26 brs - 1H N-H

7.93 S - 1H H-5

7.78 d 8.0 1H H-7

7.11 d 8.0 1H H-8

Solvent: DMSO-ds

Table 4: Experimental 23C NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

Chemical Shift (6) ppm Assignment
161.7 C=0

150.0 C=0

140.1 C-Ar

137.5 C-Ar

128.9 C-Ar

117.8 C-Ar

116.2 C-Ar

113.8 C-Ar (C-Br)
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Solvent: DMSO-ds

Table 5: Mass Spectrometry Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

m/z (calculated) m/z (found) lon

240.9607 240.9602 [M+H]+

lonization Method: ESI-HRMS

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-Bromoquinazoline-
2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 5-Bromoquinazoline-2,4-diamine in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCIz) ina 5
mm NMR tube. The choice of solvent can influence chemical shifts.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e H NMR Acquisition:

o Set the spectral width to approximately 16 ppm.

o Use a standard 30° or 45° pulse angle.

o Set a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Use a standard proton-decoupled pulse sequence.
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o Set the spectral width to approximately 220 ppm.

o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 5-Bromoquinazoline-2,4-diamine with 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o Compress the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o Typically, spectra are collected over a range of 4000-400 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of 5-Bromoquinazoline-2,4-diamine (e.g., 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped
with an appropriate ion source, such as Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI).
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o Data Acquisition:
o Infuse the sample solution into the ion source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The expected monoisotopic mass for CsH7BrNa is approximately 237.985 g/mol .

o Data Analysis: Determine the accurate mass of the molecular ion and compare it with the
calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation
pattern if tandem MS (MS/MS) is performed to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 5-Bromoquinazoline-2,4-diamine.
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Workflow for Spectroscopic Analysis of 5-Bromoquinazoline-2,4-diamine

Synthesis and Purification

Synthesis of
5-Bromoquinazoline-2,4-diamine

:

Purification
(e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry

IR Spectroscopy

(*H, 2C) (HRMS)

Structure Elucidation and Verification

Data Interpretation and
Spectral Assignment

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and
spectroscopic characterization of a chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-
Bromoquinazoline-2,4-diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b052211#spectroscopic-data-nmr-ir-ms-
for-5-bromoquinazoline-2-4-diamine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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